molecular formula C11H20ClN B085703 N-methyl-2-adamantanamine hydrochloride CAS No. 10523-69-0

N-methyl-2-adamantanamine hydrochloride

Cat. No.: B085703
CAS No.: 10523-69-0
M. Wt: 201.73 g/mol
InChI Key: ZQIAMRFXENPTIN-UHFFFAOYSA-N
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Description

N-methyl-2-adamantanamine hydrochloride is a chemical compound with the molecular formula C11H19N·HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-adamantanamine hydrochloride typically involves the methylation of 2-adamantanamine. One common method is the reaction of 2-adamantanamine with methyl iodide in the presence of a base such as potassium carbonate. The resulting N-methyl-2-adamantanamine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-adamantanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

N-methyl-2-adamantanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-adamantanamine hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its N-methylation differentiates it from other adamantane derivatives, potentially enhancing its pharmacological activity and stability .

Biological Activity

N-methyl-2-adamantanamine hydrochloride, a derivative of adamantane, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

This compound has the molecular formula C11H19NHClC_{11}H_{19}N\cdot HCl. Its structure is characterized by a unique cage-like configuration typical of adamantane derivatives, which contributes to its biological activity and potential therapeutic applications.

NMDA Receptor Antagonism

Similar to amantadine, this compound is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in excitatory neurotransmission and is implicated in various neurological disorders. By inhibiting NMDA receptor activity, this compound may reduce excitotoxicity associated with conditions such as traumatic brain injury (TBI) and neurodegenerative diseases.

Antiviral Activity

Research indicates that compounds structurally related to this compound can inhibit the replication of influenza viruses by interfering with the viral M2 protein, thereby preventing the release of viral RNA into host cells . This mechanism suggests potential applications in treating influenza infections.

Neurological Disorders

This compound is under investigation for its potential use in treating neurological disorders. Its NMDA antagonistic properties may offer therapeutic benefits in managing conditions like Parkinson's disease and TBI, where excitotoxicity is a concern .

Anticancer Properties

Preliminary studies have suggested that this compound may exhibit anticancer properties. The specific pathways through which it exerts these effects are still being explored, but it is hypothesized that modulation of glutamate signaling could play a role.

Study on Amantadine Treatment in TBI Patients

A retrospective study evaluated the effects of amantadine (a related compound) on patients with moderate to severe TBI. Results indicated that early administration of amantadine significantly reduced in-hospital mortality and 3-month mortality rates compared to standard treatment alone. Specifically, the amantadine group showed a 7.41% in-hospital death rate versus 31.11% in the control group (p=0.019) .

OutcomeAmantadine Group (n=31)Control Group (n=127)p-value
In-hospital Death Rate7.41%31.11%0.019
3-Month Mortality Rate25.93%55.56%0.008

These findings underscore the potential for this compound as a therapeutic agent in similar contexts.

Antiviral Efficacy Against Influenza

Studies have shown that combining amantadine with other antiviral agents can enhance efficacy against influenza A virus strains resistant to standard treatments . This synergistic effect highlights the importance of exploring this compound within combination therapies.

Properties

IUPAC Name

N-methyladamantan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIAMRFXENPTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C2CC3CC(C2)CC1C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147022
Record name 2-Adamantanamine, N-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-69-0
Record name Tricyclo[3.3.1.13,7]decan-2-amine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10523-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Adamantanamine, N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Adamantanamine, N-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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